molecular formula C11H11BrIN3O B1383110 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-07-2

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1383110
M. Wt: 408.03 g/mol
InChI Key: VXJQTZJPSUTKQD-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 5 positions with iodine and bromine, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-b]pyridine core, with the tetrahydro-2H-pyran-2-yl group attached at the 1-position and the halogens at the 3 and 5 positions . The exact 3D conformation would depend on the specific stereochemistry at the tetrahydro-2H-pyran-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogens and the nitrogen atoms in the pyrazolo[4,3-b]pyridine core . The halogens could potentially undergo substitution reactions, while the nitrogen atoms could participate in various types of reactions involving the formation or breaking of nitrogen-containing bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens would likely make the compound relatively heavy and possibly increase its boiling and melting points . The nitrogen atoms could potentially form hydrogen bonds, influencing the compound’s solubility .

Scientific Research Applications

Antibacterial and Antioxidant Properties

A study by Variya, Panchal, and Patel (2019) synthesized various sulfonamide derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, revealing significant antibacterial activity against Gram-positive and Gram-negative bacterial strains and moderate to good antioxidant properties. This suggests potential applications in developing new antibacterial and antioxidant agents (Variya, Panchal, & Patel, 2019).

Antimicrobial and Antiproliferative Activities

Research by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, to construct new polyheterocyclic ring systems. These systems showed promise in antibacterial properties and could potentially have applications in the development of new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Additionally, Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity, suggesting their potential use in cancer research (Razmienė et al., 2021).

Corrosion Inhibition

Dandia et al. (2013) studied pyrazolopyridine derivatives for their effects on corrosion of mild steel in acidic environments. This research indicates potential applications of these compounds in corrosion inhibition, a valuable attribute in industrial processes (Dandia, Gupta, Singh, & Quraishi, 2013).

Fluorescence and Imaging Applications

Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with high fluorescence quantum yields and explored their use in living cell imaging. This suggests potential applications in the field of fluorescence microscopy and bioimaging (Chen et al., 2012).

Future Directions

The study of compounds containing the pyrazolo[4,3-b]pyridine core is an active area of research, with potential applications in medicinal chemistry . The specific compound “5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” could potentially be investigated for its biological activity and potential therapeutic uses .

properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJQTZJPSUTKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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